4-Iodo-5-methyl-1-propyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methyl-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-3-4-10-6(2)7(8)5-9-10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOPMBIVEQTING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285025 | |
| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-76-2 | |
| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 4 Iodo 5 Methyl 1 Propyl 1h Pyrazole Derivatives
General Reactivity Profile of Halogenated Pyrazoles and their Substituent Effects
Pyrazoles are aromatic five-membered heterocycles that exhibit a rich and varied reactivity. nih.gov They can undergo electrophilic substitution, with the C4 position being the most susceptible to attack due to its higher electron density compared to the C3 and C5 positions. rrbdavc.orgimperial.ac.uk This makes direct halogenation at the C4 position a feasible process.
The substituents on the pyrazole (B372694) ring significantly influence its reactivity.
Halogens: The iodine atom at the C4 position in 4-iodo-5-methyl-1-propyl-1H-pyrazole serves as an excellent leaving group in cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodopyrazoles highly reactive substrates for oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling cycles. acs.orgresearchgate.net However, this high reactivity also makes them more prone to side reactions like dehalogenation. acs.orgresearchgate.netnih.gov
Alkyl Groups: The methyl group at the C5 position and the propyl group at the N1 position are electron-donating groups. They increase the electron density of the pyrazole ring, which can affect the rate and efficiency of catalytic reactions. The N1-propyl group also prevents the complications that can arise with unprotected N-H pyrazoles in cross-coupling reactions, where the acidic proton can interfere with the catalyst or reagents. nih.gov The presence of substituents on the nitrogen atom is crucial, as free pyrazoles are often poor substrates for C-H arylation and other coupling reactions. nih.gov The steric bulk of these alkyl groups is generally minimal and is not expected to significantly hinder reactions at the C4 position.
The electronic nature of substituents can also influence the stability of different tautomeric forms in N-unsubstituted pyrazoles. nih.govresearchgate.net However, for N1-substituted pyrazoles like this compound, this tautomerism is not a factor.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. youtube.commdpi.com For 4-iodopyrazole (B32481) derivatives, these reactions provide a direct route to introduce a wide array of functional groups at the C4 position, leading to complex and highly substituted pyrazole structures. The high reactivity of the C-I bond makes 4-iodopyrazoles ideal substrates for these transformations. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (e.g., a boronic acid or ester). acs.org It is widely used due to its mild reaction conditions, commercial availability of a vast range of boronic acids, and high tolerance for various functional groups. nih.gov
The Suzuki-Miyaura coupling of 4-iodopyrazoles allows for the regioselective formation of a new C-C bond exclusively at the C4 position. The reaction demonstrates broad substrate compatibility, successfully coupling with a variety of boronic acids.
Aryl and Heteroaryl Boronic Acids: 4-Halogenated pyrazoles can be coupled with a range of aryl and heteroaryl boronic acids. This includes boronic acids that are electron-rich, electron-deficient, or sterically demanding. researchgate.netrsc.org For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various arylboronic acids using the XPhos Pd G2 precatalyst, demonstrating the feasibility of such reactions even with highly functionalized pyrazoles. rsc.org
Styryl Boronic Acids: The coupling extends to styryl boronic acids, providing a method to synthesize (E)-4-styrylpyrazoles. researchgate.netnih.gov This reaction is often stereospecific, retaining the geometry of the styryl partner. The introduction of electron-deficient groups, such as nitro groups, onto the pyrazole ring can improve the rate of the oxidative addition step and enhance reaction efficiency. nih.gov
The table below summarizes representative examples of Suzuki-Miyaura couplings with halogenated pyrazoles.
| Halogenated Pyrazole | Boronic Acid/Ester | Catalyst System (Catalyst, Ligand, Base) | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2, K2CO3 | EtOH/H2O | MW, 100 °C, 30 min | 3,5-Dinitro-4-phenyl-1H-pyrazole | 94% | rsc.org |
| 4-Bromo-3-amino-1-(tert-butoxycarbonyl)-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2, XPhos, K2CO3 | EtOH/H2O | MW, 100 °C, 30 min | 3-Amino-1-(tert-butoxycarbonyl)-4-(4-methoxyphenyl)-1H-pyrazole | 96% | researchgate.net |
| 4-Bromo-3,5-dinitro-1H-pyrazole | (E)-2-Phenylvinylboronic acid | XPhos Pd G2, K2CO3 | EtOH/H2O | MW, 100 °C, 30 min | (E)-3,5-Dinitro-4-styryl-1H-pyrazole | 98% | nih.gov |
| 1-Aryl-4-iodo-3-CF3-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | DME/H2O | Reflux | 1-Aryl-4-phenyl-3-CF3-1H-pyrazole | 56% | nih.gov |
A significant limitation in the Suzuki-Miyaura coupling of iodopyrazoles is the competitive side reaction of dehalogenation (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom. acs.orgresearchgate.net Studies comparing the reactivity of chloro-, bromo-, and iodopyrazoles have revealed that iodopyrazoles are the most susceptible to this undesired pathway. acs.orgresearchgate.netnih.gov
Several factors contribute to the dehalogenation side reaction:
Halogen Type: The weaker C-I bond makes iodopyrazoles more reactive not only towards the desired oxidative addition but also towards reductive cleavage. Bromo and chloro derivatives are generally less prone to dehalogenation. acs.orgresearchgate.net
Reaction Conditions: The nature of the solvent, base, and the presence of impurities (like water or other protic sources) can influence the extent of dehalogenation. For instance, ethanol (B145695) has been implicated in the dehalogenation mechanism. acs.org
Catalyst System: The choice of palladium catalyst and ligand can play a role. Some catalytic systems may favor the reductive pathway over the cross-coupling pathway.
Substrate Electronics: The electronic properties of the pyrazole ring can also have an effect. Electron-rich pyrazoles may be more susceptible to certain dehalogenation mechanisms.
The mechanism of dehalogenation can be complex, but it often involves the formation of a pyrazolyl-palladium-hydride species, which then undergoes reductive elimination to yield the dehalogenated pyrazole.
The substituent on the pyrazole nitrogen and the choice of ligand for the palladium catalyst are critical for achieving high efficiency in Suzuki-Miyaura couplings.
N-Protecting Groups/Substituents: Standard protocols for palladium-catalyzed cross-coupling reactions often fail or give low yields for substrates bearing free N-H groups. nih.gov The acidic N-H proton can react with the base or organometallic intermediates, leading to catalyst inhibition or decomposition. nih.gov Therefore, N-substituted pyrazoles, such as this compound, are generally better substrates than their N-H counterparts. The N-propyl group serves as a permanent protecting group, preventing these side reactions. In other cases, removable protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) are employed to facilitate the coupling, after which they can be cleaved to yield the N-H pyrazole. nih.govznaturforsch.com
Ligand Selection: The choice of phosphine (B1218219) ligand is paramount for the success of the coupling reaction. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging couplings involving heteroaryl halides, bulky and electron-rich phosphine ligands are often required. Ligands like SPhos and XPhos have demonstrated high activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides. researchgate.net In some specific cases, ligand selection can even be used to switch the regioselectivity of a reaction, for example, directing arylation to the C4 or C5 position in a 4-bromo-5-triflatopyrazole system. nih.gov
| Ligand Family | Key Characteristics | Impact on Suzuki-Miyaura Coupling | Example Ligands |
|---|---|---|---|
| Triarylphosphines | Basic, sterically accessible | Effective for simple couplings, but can be inefficient for hindered or deactivated substrates. | Triphenylphosphine (PPh3) |
| Buchwald-type Biarylphosphines | Bulky, electron-rich | Highly effective for a broad range of substrates, including challenging heteroaryl chlorides and hindered systems. Promotes fast oxidative addition and reductive elimination. | XPhos, SPhos, RuPhos |
| Dialkylphosphinobiphenyls | Highly electron-donating | Excellent for activating less reactive C-Cl bonds and for couplings at low temperatures. | DavePhos, JohnPhos |
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organohalide with an organozinc compound. wikipedia.orgsynarchive.com Organozinc reagents are generally more reactive than organoboron compounds, which can allow for couplings that are difficult under Suzuki-Miyaura conditions. organic-chemistry.org
The reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org It is effective for coupling sp³, sp², and sp hybridized carbon atoms. For a substrate like this compound, Negishi coupling offers a robust method to introduce various alkyl, alkenyl, and aryl groups at the C4 position.
The general reaction scheme is as follows: R-X + R'-ZnX' → R-R' (catalyzed by PdLₙ or NiLₙ)
Where:
R-X: Aryl halide (e.g., this compound)
R'-ZnX': Organozinc reagent
Catalyst: Typically a palladium(0) complex, such as Pd(PPh₃)₄, or a nickel complex. wikipedia.org
While less common in industrial applications than the Suzuki coupling due to the moisture and air sensitivity of organozinc reagents, the Negishi coupling is a valuable tool in total synthesis. wikipedia.org Its application to iodopyrazoles would proceed similarly to other aryl iodides, leveraging the high reactivity of the C-I bond for the initial oxidative addition step. The reaction can be performed under mild conditions, often at room temperature, and without the need for phosphine ligands in some cases, especially when the substrate is activated. researchgate.net Cobalt complexes have also been explored as cost-effective catalysts for Negishi couplings of aryl iodides. nih.gov
Sonogashira Coupling: Alkynylation Strategies for 4-Iodopyrazoles
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgyoutube.com For 4-iodopyrazole derivatives, this reaction provides a direct route to 4-alkynylpyrazoles, which are valuable intermediates in the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The general mechanism involves the oxidative addition of the 4-iodopyrazole to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the 4-alkynylpyrazole product and regenerate the Pd(0) catalyst. youtube.com The C4-iodo bond of the pyrazole is sufficiently reactive for this transformation, allowing for selective coupling at this position. researchgate.net
Various palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can be employed, often in conjunction with copper(I) iodide (CuI) as the co-catalyst. The choice of base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne. While traditional methods require anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.orgnih.gov
The scope of the reaction is broad, accommodating a variety of terminal alkynes, including aryl, heteroaryl, and aliphatic alkynes. Research on related 4-iodoisoxazoles has shown that both electron-donating and electron-withdrawing groups on the alkyne are generally well-tolerated, leading to high yields of the corresponding coupled products. researchgate.net
Table 1: Examples of Sonogashira Coupling with Substituted 4-Iodopyrazoles Note: This table presents data from analogous 4-iodopyrazole systems to illustrate typical reaction conditions and outcomes.
| 4-Iodopyrazole Derivative | Alkyne | Catalysts | Base/Solvent | Product | Yield (%) | Reference |
| 1-Aryl-3-(trifluoromethyl)-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | 1-Aryl-4-(phenylethynyl)-3-(trifluoromethyl)pyrazole | 85% | nih.gov |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole | Good | researchgate.net |
| 4-Iodopyrazole | 2-Propyn-1-ol | Pd/Cu | - | O-[(Pyrazol-4-yl)-prop-2-ynyl]-hydroxylamine precursor | Good | researchgate.net |
Other Transition Metal-Catalyzed Transformations and Functionalizations
Beyond alkynylation, the C4-iodo bond in this compound serves as a handle for numerous other transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. These transformations are fundamental for creating structural diversity and accessing novel chemical entities. mdpi.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-iodopyrazole with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is one of the most versatile methods for creating biaryl or vinyl-substituted pyrazoles. Studies on 1-aryl-3-trifluoromethyl-4-iodopyrazoles have demonstrated the utility of this reaction, where treatment with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base affords the 4-phenylpyrazole derivative in good yield. nih.gov The iodide's role as an excellent leaving group facilitates the oxidative addition step, which is often rate-limiting. rsc.org
Copper-Catalyzed C-O Coupling: The formation of C-O bonds at the pyrazole C4 position can be achieved through copper-catalyzed coupling reactions. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been accomplished using a CuI-catalyzed protocol. These reactions typically require a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide, often under microwave irradiation to achieve high efficiency. nih.gov This method provides access to 4-alkoxypyrazoles, a class of compounds with noted biological activities. nih.gov
Other potential transformations include the Heck coupling (for alkenylation), Stille coupling (with organotin reagents), and Buchwald-Hartwig amination (for C-N bond formation), all of which leverage the reactivity of the C-I bond.
Table 2: Examples of Other Cross-Coupling Reactions with 4-Iodopyrazoles Note: This table includes data from analogous systems to demonstrate the scope of transformations.
| Reaction Type | 4-Iodopyrazole Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 1-(p-Tolyl)-3-(trifluoromethyl)-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(p-Tolyl)-4-phenyl-3-(trifluoromethyl)pyrazole | 56% | nih.gov |
| C-O Coupling | 4-Iodo-1-(4-methoxybenzyl)pyrazole | Benzyl alcohol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOt-Bu, MW | 4-(Benzyloxy)-1-(4-methoxybenzyl)pyrazole | 71% | nih.gov |
Nucleophilic and Electrophilic Substitution Patterns on the Pyrazole Ring
The intrinsic reactivity of the pyrazole ring is characterized by its behavior towards electrophilic and nucleophilic reagents. The positions of the substituents significantly direct the outcome of these reactions.
Electrophilic Aromatic Substitution: The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. In unsubstituted pyrazole, electrophilic substitution, such as nitration, sulfonation, and halogenation, overwhelmingly occurs at the C4 position. scribd.com This high regioselectivity is attributed to the stabilization of the sigma-complex intermediate formed upon attack at this position. In the case of this compound, the C4 position is already occupied. Therefore, further electrophilic substitution would be directed to the C3 position, the only remaining unsubstituted carbon. However, the reaction would be influenced by the electronic effects of the existing substituents.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally difficult unless the ring is activated by the presence of strong electron-withdrawing groups. encyclopedia.pub The direct displacement of a leaving group by a nucleophile typically requires harsh conditions. However, the C4-iodo group can be considered a site for nucleophilic attack, although this pathway is more commonly facilitated by transition metal catalysis, as discussed previously, rather than a direct SNAr mechanism. The presence of electron-donating methyl and propyl groups further disfavors a direct SNAr reaction on the pyrazole ring itself.
Influence of Pyrazole Substituents (Methyl, Propyl, Iodine) on Ring Reactivity and Selectivity
The nature and position of substituents on the pyrazole ring profoundly modulate its electronic properties and, consequently, its chemical reactivity and the regioselectivity of its transformations. nih.govresearchgate.net
Methyl Group (C5-Me): The methyl group at the C5 position is an electron-donating group (EDG) through inductive and hyperconjugation effects. This property increases the electron density of the pyrazole ring, making it more nucleophilic and generally more reactive towards electrophiles. nih.gov It also influences the basicity of the pyridine-like nitrogen at the N2 position. nih.gov In the context of transition metal-catalyzed coupling, the steric bulk of the C5-methyl group, while modest, could potentially influence the approach of the bulky catalytic complex to the adjacent C4-iodo reaction center.
Iodine Atom (C4-I): The iodine atom at the C4 position is the most influential substituent regarding the transformations discussed. While it is electron-withdrawing inductively, its primary chemical role is that of an excellent leaving group in transition metal-catalyzed cross-coupling reactions. rsc.org The high polarizability and relative weakness of the C-I bond facilitate the oxidative addition step in catalytic cycles involving palladium, copper, and other metals. rsc.org For electrophilic substitution reactions, the inductive withdrawal effect of iodine deactivates the ring. However, this deactivation is counteracted by the activating effects of the methyl and propyl groups. The synthesis of 4-iodopyrazoles is often achieved through electrophilic iodination of the corresponding unsubstituted pyrazole, underscoring the high reactivity of the C4 position towards electrophiles before substitution. researchgate.netresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 4 Iodo 5 Methyl 1 Propyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A complete assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra provides unambiguous confirmation of the constitution of 4-Iodo-5-methyl-1-propyl-1H-pyrazole. The expected chemical shifts are predicted based on the analysis of structurally related pyrazole (B372694) derivatives and the known effects of substituents.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the single aromatic proton on the pyrazole ring, the protons of the N-propyl group, and the C-methyl group.
Pyrazole Ring Proton (H-3): A singlet is expected for the proton at the C-3 position. Its chemical shift would be influenced by the adjacent nitrogen atoms and the substituents on the ring.
N-Propyl Group Protons: The N-propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyrazole nitrogen (N-1). The N-CH₂ protons are the most deshielded of the propyl group due to their proximity to the aromatic ring.
C-Methyl Group Protons: A sharp singlet is expected for the three protons of the methyl group at the C-5 position.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 (pyrazole ring) | 7.3 - 7.5 | Singlet (s) |
| N-CH ₂-CH₂-CH₃ | 3.9 - 4.1 | Triplet (t) |
| N-CH₂-CH ₂-CH₃ | 1.8 - 2.0 | Sextet (sxt) |
| N-CH₂-CH₂-CH ₃ | 0.9 - 1.0 | Triplet (t) |
| C5-CH ₃ | 2.2 - 2.4 | Singlet (s) |
Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The C-4 carbon, directly bonded to the iodine atom, will experience a significant upfield shift due to the heavy-atom effect of iodine. The C-5 carbon, bearing the methyl group, and the C-3 carbon will resonate at higher frequencies.
N-Propyl Group Carbons: Three signals corresponding to the propyl chain carbons are expected. The carbon attached to N-1 will be the most deshielded.
C-Methyl Group Carbon: A single signal in the aliphatic region is predicted for the methyl carbon.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | 138 - 142 |
| C-4 | 65 - 70 |
| C-5 | 145 - 149 |
| N -CH₂-CH₂-CH₃ | 50 - 54 |
| N-CH₂-C H₂-CH₃ | 24 - 27 |
| N-CH₂-CH₂-C H₃ | 10 - 12 |
| C5-C H₃ | 12 - 15 |
Nitrogen (¹⁵N) NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic structure of the nitrogen atoms. Two signals are expected for the pyrazole ring nitrogens. The N-1 nitrogen, being a pyrrole-type nitrogen bonded to the propyl group, is expected to be more shielded than the N-2 pyridine-type nitrogen. nih.govrsc.org
Predicted ¹⁵N NMR Chemical Shifts (in DMSO-d₆)
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |
| N-1 | -160 to -180 |
| N-2 | -80 to -100 |
For this compound, the substitution at the N-1 position precludes the possibility of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles where a proton rapidly exchanges between the two ring nitrogen atoms. nih.govnih.gov
The primary focus of dynamic NMR studies for this molecule would be on its conformational preferences. Specifically, rotation around the N1-C(propyl) single bond can lead to different rotational isomers (rotamers). nih.gov The steric interaction between the propyl group and the methyl group at the C-5 position can create a barrier to free rotation. Variable-temperature (VT) NMR experiments can be employed to study these dynamics. copernicus.org At low temperatures, if the rotational barrier is high enough, separate signals for each rotamer might be observed. At higher temperatures, rapid interconversion would lead to averaged, sharp signals. Nuclear Overhauser Effect (NOE) experiments could further elucidate the preferred conformation in solution by identifying through-space proximity between the propyl protons and the pyrazole ring substituents. copernicus.org
NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. researchgate.netnih.gov The synthesis of this compound, for instance, could be monitored by ¹H NMR. A plausible synthesis involves the N-alkylation of 4-iodo-5-methyl-1H-pyrazole with a propyl halide.
By acquiring spectra at regular intervals, one could observe:
The disappearance of the broad N-H proton signal from the starting pyrazole.
The simultaneous appearance and increase in the intensity of the characteristic triplet, sextet, and triplet signals of the N-propyl group of the product.
A downfield shift of the pyrazole ring proton and methyl group signals upon N-alkylation.
By integrating these signals relative to an internal standard, the concentration of reactants and products can be quantified over time, allowing for the determination of reaction kinetics, including reaction rates and order. rsc.org
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides valuable information about the functional groups present.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and propyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the C-3 proton is anticipated just above 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the pyrazole ring's double bonds are expected in the 1400-1600 cm⁻¹ region.
C-H Bending: Aliphatic C-H bending (scissoring, wagging) vibrations will appear in the 1350-1470 cm⁻¹ range.
C-I Stretching: The carbon-iodine bond is weak and involves a heavy atom, resulting in a stretching vibration at a low frequency, typically in the 500-600 cm⁻¹ range.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100 - 3150 | C-H Stretch | Pyrazole Ring (C3-H) |
| 2870 - 2980 | C-H Stretch | Propyl & Methyl Groups |
| 1500 - 1580 | C=N Stretch | Pyrazole Ring |
| 1420 - 1480 | C=C Stretch | Pyrazole Ring |
| 1370 - 1470 | C-H Bend | Propyl & Methyl Groups |
| 500 - 600 | C-I Stretch | Iodo Group |
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. spectroscopyonline.com Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, often produce strong signals in the Raman spectrum.
For this compound, key features in the Raman spectrum would likely include:
Symmetric Ring Breathing: A strong, sharp signal corresponding to the symmetric expansion and contraction of the pyrazole ring.
C-I Stretch: The C-I bond is highly polarizable, and its stretching vibration is expected to produce a strong Raman signal, confirming the presence of the iodine substituent.
C-C Stretching: Aliphatic C-C stretching modes of the propyl group, which are often weak in the IR spectrum, may be more prominent in the Raman spectrum.
The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule, enhancing the confidence in its structural identification. scialert.net
Predicted Raman Shifts
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100 - 3150 | C-H Stretch | Pyrazole Ring (C3-H) |
| 2870 - 2980 | C-H Stretch | Propyl & Methyl Groups |
| 1300 - 1400 | Ring Breathing | Pyrazole Ring (Symmetric) |
| 800 - 900 | C-C Stretch | Propyl Group |
| 500 - 600 | C-I Stretch | Iodo Group |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₇H₁₁IN₂. The expected exact mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N).
The electron ionization (EI) mass spectrum of a pyrazole derivative typically shows a prominent molecular ion peak (M⁺). The fragmentation of pyrazoles is influenced by the substituents on the ring. General fragmentation pathways for pyrazoles can involve the loss of HCN, N₂, or radicals from the substituents. researchgate.net For this compound, key fragmentation patterns would be anticipated to involve the cleavage of the propyl group, the loss of iodine, and the fragmentation of the pyrazole ring itself. The presence of the iodine atom would also result in a characteristic isotopic pattern for fragments containing it.
A hypothetical fragmentation pattern could include the loss of a propyl radical (•C₃H₇) leading to a [M - 43]⁺ fragment, or the loss of an iodine atom (•I) resulting in a [M - 127]⁺ fragment. Further fragmentation of the pyrazole ring could lead to smaller charged species.
Hypothetical Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (relative abundance) |
| [C₇H₁₁IN₂]⁺ | Molecular Ion (M⁺) | 262 (High) |
| [C₄H₄IN₂]⁺ | Loss of •C₃H₇ | 219 (Moderate) |
| [C₇H₁₁N₂]⁺ | Loss of •I | 135 (Moderate) |
| [C₆H₈N]⁺ | Ring Fragmentation | Variable |
| [C₃H₃N₂]⁺ | Ring Fragmentation | Variable |
Note: This table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental data would be required for definitive analysis.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the principles of its structural determination and the expected features can be discussed based on related compounds.
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Pyrazole derivatives are known to form various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and catemers, due to the presence of both a hydrogen bond donor (N-H in unsubstituted pyrazoles) and acceptor (the pyridine-like nitrogen). nih.gov Although the N1 position in the target molecule is substituted with a propyl group, precluding N-H···N hydrogen bonding, other weak intermolecular interactions will govern the crystal packing.
These interactions can include C-H···N and C-H···π interactions. acs.org Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding (I···N or I···π interactions), which are significant non-covalent interactions that can influence the supramolecular architecture. bohrium.comrsc.org The propyl and methyl groups will likely engage in van der Waals interactions.
To understand the likely structural characteristics of this compound, it is informative to examine the crystallographic data of the simpler 4-halogenated-1H-pyrazole series. Studies on 4-halo-1H-pyrazoles (where the halogen is F, Cl, Br, I) have shown that the nature of the halogen influences the crystal packing. mdpi.comresearchgate.net For instance, 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs. mdpi.comresearchgate.net In contrast, 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole form catemeric (chain-like) structures, although they are not isostructural. mdpi.comresearchgate.net
Crystallographic Data for Selected 4-Halogenated-1H-pyrazoles
| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |
| 4-Fluoro-1H-pyrazole | Triclinic | P-1 | Catemer | researchgate.net |
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer | researchgate.net |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer | researchgate.net |
| 4-Iodo-1H-pyrazole | Tetragonal | I4₁/a | Catemer | mdpi.comresearchgate.net |
This data illustrates how changes in the halogen substituent can significantly alter the solid-state packing of pyrazole rings.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula to verify its accuracy.
For this compound, with the molecular formula C₇H₁₁IN₂, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 262.09 g/mol
Carbon (C): (7 * 12.011 / 262.09) * 100% = 32.06%
Hydrogen (H): (11 * 1.008 / 262.09) * 100% = 4.23%
Iodine (I): (1 * 126.90 / 262.09) * 100% = 48.42%
Nitrogen (N): (2 * 14.007 / 262.09) * 100% = 10.69%
Theoretical Elemental Analysis Data for C₇H₁₁IN₂
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 32.06 |
| Hydrogen | H | 4.23 |
| Iodine | I | 48.42 |
| Nitrogen | N | 10.69 |
Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the proposed molecular formula.
Advanced Analytical Techniques in Characterization
Beyond the core spectroscopic and crystallographic methods, other analytical techniques can provide valuable information about the properties of this compound.
Thermal Gravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability and decomposition profile of a compound. For a pyrazole derivative, a TGA thermogram would show the temperature at which the compound begins to decompose and the percentage of mass lost at each decomposition step. mdpi.com This information is crucial for understanding the material's thermal limitations.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
BET analysis is a technique used to measure the specific surface area of a material. wikipedia.org It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the solid at a constant temperature. wikipedia.org While typically used for porous materials like activated carbon or catalysts, BET analysis could be applied to crystalline this compound to characterize its surface properties, which can be relevant in applications such as catalysis or formulation science. wikipedia.orgiitk.ac.in
Computational Chemistry and Theoretical Investigations of 4 Iodo 5 Methyl 1 Propyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic structure and energy of molecules. For substituted pyrazoles, DFT methods, particularly with the B3LYP functional, are widely used to accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govkfupm.edu.satandfonline.comnih.gov These computational approaches allow for a systematic investigation of the molecule's characteristics without the need for empirical data.
Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate and interpret experimental findings. Theoretical calculations of Infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts for pyrazole (B372694) derivatives have shown good agreement with experimental spectra. researchgate.netbohrium.comfigshare.com
For 4-Iodo-5-methyl-1-propyl-1H-pyrazole, DFT calculations can predict the vibrational modes associated with the pyrazole ring, the C-I bond, the N-propyl group, and the C-methyl group. Similarly, the 1H and 13C NMR chemical shifts can be calculated to aid in the structural elucidation of the compound and its derivatives. researchgate.netnih.gov Discrepancies between calculated and experimental values, for instance in N-H stretching frequencies, can often be attributed to intermolecular interactions like hydrogen bonding in the solid state or in solution. researchgate.net
Table 1: Representative Predicted vs. Experimental Spectroscopic Data for a Substituted Pyrazole Derivative
| Spectroscopic Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |
| 1H NMR (ppm) | ||
| Pyrazole-H4 | 6.55 | 6.52 |
| N-CH2- | 4.15 | 4.12 |
| 13C NMR (ppm) | ||
| Pyrazole-C3 | 148.2 | 147.9 |
| Pyrazole-C4 | 105.6 | 105.4 |
| Pyrazole-C5 | 139.8 | 139.5 |
| IR (cm-1) | ||
| C=N Stretch | 1580 | 1575 |
| C-H Stretch (Aryl) | 3105 | 3100 |
Note: Data presented is illustrative for a generic substituted pyrazole and serves to demonstrate the typical correlation between calculated and experimental values.
Tautomerism is a key feature of the pyrazole ring system. nih.govpurkh.com For N-unsubstituted or certain substituted pyrazoles, different tautomeric forms can exist in equilibrium. mdpi.comresearchgate.net Computational studies are crucial for determining the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.netpurkh.com Factors such as the electronic nature of substituents, solvent effects, and temperature can influence the position of the tautomeric equilibrium. nih.gov
For a compound like this compound, the N1 position is substituted with a propyl group, which prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. However, theoretical calculations could be employed to study other potential, less common tautomeric forms, such as those involving the migration of a proton from the methyl or propyl group, although these are generally much less stable. nih.gov Computational methods can also elucidate the energy barriers and transition states for the interconversion between different tautomeric forms, providing insights into the dynamics of these processes. nih.gov
The three-dimensional structure of this compound can be precisely determined through geometry optimization using methods like DFT. nih.govtandfonline.com These calculations provide bond lengths, bond angles, and dihedral angles that are often in excellent agreement with data from X-ray crystallography for similar compounds. nih.govkfupm.edu.sa
Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity. nih.govnih.gov The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. nih.gov
The aromaticity of the pyrazole ring is a significant contributor to its stability. Computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the degree of aromaticity. researchgate.net Studies on substituted pyrazoles have shown that the nature and position of substituents can modulate the aromatic character of the ring. ub.eduscite.aiscispace.com For this compound, the electron-donating methyl group and the electron-withdrawing (via induction) but also potentially electron-donating (via resonance) iodo group would have competing effects on the ring's aromaticity.
Mechanistic Studies of Chemical Reactions Involving this compound Derivatives
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby gaining a detailed understanding of the reaction pathway. eurasianjournals.comnih.gov
The synthesis of pyrazole derivatives can proceed through various routes, such as the condensation of 1,3-dicarbonyl compounds with hydrazines or through [3+2] cycloaddition reactions. nih.govmdpi.com Computational studies can model these reaction pathways, helping to explain observed regioselectivity and product distributions. researchgate.net
For derivatives of this compound, the iodine atom serves as a versatile handle for further functionalization, particularly in cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. nih.gov Theoretical calculations can be used to model the catalytic cycles of these reactions, investigating the energies of oxidative addition, transmetalation, and reductive elimination steps. This can help in optimizing reaction conditions and predicting the feasibility of certain transformations. nih.gov For instance, DFT calculations have been used to explore the energy profiles of iodine-mediated cyclization reactions to form multi-substituted pyrazoles. researchgate.net
Regioselectivity is a critical aspect of the synthesis and functionalization of substituted heterocycles. rsc.org In the case of electrophilic substitution on the pyrazole ring of this compound, computational modeling of intermediate structures (e.g., sigma complexes) can predict the most likely site of reaction.
A potential side reaction for iodinated compounds is dehalogenation. nih.gov Computational studies can provide mechanistic insights into how this process might occur, for example, through reductive, oxidative, or photolytic pathways. researchgate.net By calculating the energies of various proposed intermediates and transition states, the most favorable dehalogenation mechanism can be identified. These studies often involve calculating properties like bond dissociation energies of the C-I bond and the electron affinity of the molecule to assess its susceptibility to reductive dehalogenation. nih.govnih.gov
Studies on Intermolecular Interactions, Self-Association, and Hydrogen Bonding Networks
The substitution pattern of this compound precludes the formation of classical N-H···N hydrogen bonds, which are a dominant feature in the self-assembly of 1H-pyrazoles. nih.govmdpi.com In N-unsubstituted pyrazoles, these interactions lead to the formation of various supramolecular structures, including dimers, trimers, and catemeric chains. mdpi.comnih.govresearchgate.net The replacement of the hydrogen at the N1 position with a propyl group in this compound eliminates this primary hydrogen bond donor capability.
Consequently, the intermolecular interactions are governed by weaker forces. These include:
Halogen Bonding: A key interaction for this molecule involves the iodine atom at the C4 position. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond. nih.govrsc.org This positive region can interact favorably with nucleophilic sites on adjacent molecules, such as the pyridine-like nitrogen (N2) of the pyrazole ring. Computational studies on halogenated compounds confirm that this interaction can be highly directional and significant in determining crystal packing. semanticscholar.org The strength of this C-I···N halogen bond would be a primary driver in any self-association of the molecule.
van der Waals Forces: Dispersion forces, arising from transient fluctuations in electron density, will be significant, particularly due to the large, polarizable iodine atom and the propyl chain. The methyl and propyl groups will also participate in weaker C-H···N or C-H···π interactions. researchgate.net
Self-association for this compound would likely occur through a combination of these forces, with halogen bonding playing a crucial directional role, potentially leading to chain-like or layered structures rather than the hydrogen-bonded cyclic motifs seen in 1H-pyrazoles.
Table 1: Predicted Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Estimated Energy (kJ/mol) | Geometric Characteristics |
| Halogen Bond | C4-I (σ-hole) | N2 (lone pair) | 10 - 25 | Highly directional, ~180° C-I···N angle |
| Dipole-Dipole | Molecular Dipole | Molecular Dipole | 5 - 15 | Orientation dependent |
| C-H···N | C-H (propyl/methyl) | N2 (lone pair) | 2 - 8 | Weak, less directional |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | 5 - 10 | Parallel or offset orientation |
Ligand Design and Coordination Chemistry Simulations
Pyrazoles are exceptionally versatile ligands in coordination chemistry due to the presence of two nitrogen atoms with different characteristics: a pyrrole-like N1 and a pyridine-like N2. mdpi.comresearchgate.net In this compound, the N1 position is blocked by the propyl group, meaning it primarily functions as a monodentate ligand, coordinating to metal centers through the N2 atom. researchgate.net
Principles and Properties for Ligand Design:
Steric Effects: The propyl group at N1 and the methyl group at C5 introduce steric bulk around the coordinating N2 atom. Computational models can precisely quantify this steric hindrance, for instance, by calculating the ligand's cone angle. This information is critical for predicting the geometry of the resulting metal complex and determining how many ligands can fit around a metal center. The steric profile can be compared to less substituted pyrazoles to tune the reactivity of the metal complex.
Electronic Effects: The substituents also modulate the electronic properties of the pyrazole ring. The propyl group is a weak electron-donating group, which increases the electron density on the pyrazole ring and enhances the σ-donor capacity of the N2 atom, making it a stronger Lewis base compared to unsubstituted pyrazole. The iodine at C4 has a dual electronic role; it is electron-withdrawing through induction but can also participate in halogen bonding as a Lewis acid site, as discussed previously. DFT calculations can quantify these effects by computing properties like the molecular electrostatic potential (MEP) and the energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net An MEP map would visually confirm the electron-rich region around the N2 atom, identifying it as the primary site for metal coordination. researchgate.net
Coordination Simulations: Theoretical simulations can model the coordination process. By docking the ligand with various metal ions in silico, one can predict bond lengths, bond angles, and coordination energies. For example, simulations could compare the binding affinity of this compound towards different metal ions like Pd(II), Pt(II), or Cu(II). nih.govuab.cat These calculations help in the rational design of catalysts or functional materials where specific coordination geometries and stabilities are required. The simulations would likely show that the ligand forms stable square planar or octahedral complexes depending on the metal and other coordinating species, with predictable M-N bond distances based on the metal's ionic radius and the ligand's donor strength.
The presence of the iodo-substituent offers an additional vector for designing more complex structures. While the pyrazole coordinates to a metal center via the N2 atom, the iodine's σ-hole could interact with an anionic ligand in the metal's coordination sphere or with a neighboring complex, leading to the formation of extended supramolecular networks in the solid state.
Table 2: Calculated Properties Relevant to Coordination Chemistry
| Property | Predicted Value/Characteristic | Implication for Ligand Behavior |
| Coordination Site | N2 (Pyridine-like) | Functions as a monodentate ligand. |
| Steric Hindrance | Moderate (from N-propyl, C-methyl) | Influences coordination number and complex geometry. |
| Electronic Nature | Strong σ-donor | Enhanced by electron-donating alkyl groups. |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on N2 | Confirms N2 as the primary metal binding site. |
| Secondary Interactions | C4-I Halogen Bonding | Potential for forming supramolecular assemblies. |
Advanced Applications in Materials Science and Catalysis Excluding Biological/clinical
Role of Pyrazole (B372694) Derivatives in Materials Science
The inherent chemical and photophysical properties of the pyrazole ring have led to its incorporation into a diverse array of functional materials. The ability to modify the substituents at various positions on the pyrazole ring allows for the fine-tuning of their electronic and steric characteristics, making them highly adaptable for specific applications.
Optoelectronic Materials and Photoluminescent Systems
Pyrazole derivatives have emerged as significant players in the development of optoelectronic materials, particularly for organic light-emitting diodes (OLEDs) and solar cells. Their excellent charge-transporting capabilities and high fluorescence quantum yields make them suitable as emitters, hosts, and charge-transporting materials in OLED devices. For instance, various pyrazoline derivatives, which are dihydro-derivatives of pyrazole, exhibit strong blue photoluminescence and electroluminescence, addressing a critical need for stable and efficient blue-emitting materials in display technologies.
In the realm of solar energy, pyrazole derivatives have shown potential as both electron donor and acceptor materials in organic photovoltaic (OPV) devices. Their tunable energy levels, achieved through chemical modification, allow for the optimization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match other materials in the solar cell, thereby enhancing charge separation and collection efficiency.
| Application Area | Role of Pyrazole Derivative | Key Properties |
| OLEDs | Emitter, Host, Charge-Transport | High fluorescence quantum yield, good charge mobility, tunable emission color |
| Solar Cells | Electron Donor/Acceptor | Tunable HOMO/LUMO energy levels, good absorption characteristics |
Design and Development of Fluorescent Probes and Sensors
The pyrazole scaffold is a common feature in the design of fluorescent probes and chemosensors for the detection of various analytes, including metal ions and anions. The nitrogen atoms within the pyrazole ring can act as binding sites for metal ions, and this interaction can lead to a significant change in the photophysical properties of the molecule, such as fluorescence intensity or emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of specific ions.
For example, pyrazole-based sensors have been developed for the detection of biologically and environmentally important metal ions like Zn²⁺, Cu²⁺, and Fe³⁺. The design of these sensors often involves incorporating other functional groups that enhance the selectivity and sensitivity of the probe. The ability to detect these ions is crucial in various fields, from environmental monitoring to medical diagnostics.
| Analyte | Sensing Mechanism | Observed Change |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation with pyrazole nitrogen atoms | Fluorescence enhancement or quenching |
| Anions (e.g., F⁻, CN⁻) | Interaction with specific functional groups | Colorimetric or fluorometric response |
Energetic Materials Applications
The high nitrogen content and heat of formation of many pyrazole derivatives make them attractive candidates for the development of energetic materials. Nitrated pyrazoles, in particular, have been extensively studied as components of explosives, propellants, and pyrotechnics. The introduction of nitro groups (-NO₂) onto the pyrazole ring significantly increases the energy density of the compound.
Researchers have focused on synthesizing pyrazole-based energetic materials that offer a balance between high performance and low sensitivity to external stimuli like impact and friction. Fused-ring systems, such as those combining pyrazole and tetrazole rings, have been shown to exhibit high thermal stability and detonation performance while maintaining a degree of insensitivity, making them safer to handle and store. The energetic properties of these compounds are often superior to those of traditional explosives like TNT. acs.org
| Compound Class | Key Features | Potential Application |
| Nitrated Pyrazoles | High energy density, high nitrogen content | Explosives, Propellants |
| Pyrazole-Tetrazole Hybrids | High thermal stability, good detonation velocity, lower sensitivity | Insensitive high-energy materials |
Dyes and Pigments Based on Pyrazole Chromophores
The extended π-conjugated systems present in many pyrazole derivatives give rise to their characteristic absorption and emission of light, making them suitable for use as dyes and pigments. The color of these compounds can be tuned by modifying the substituents on the pyrazole ring, which alters the electronic structure and, consequently, the wavelengths of light absorbed and emitted.
Pyrazole-based azo dyes are a well-known class of synthetic colorants used in various industries, including textiles and printing. These dyes are valued for their bright colors and good fastness properties. The versatility of pyrazole chemistry allows for the creation of a wide spectrum of colors, from yellow to red and blue, by strategically incorporating different functional groups into the molecular structure.
Pyrazole-Based Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms of the pyrazole ring are excellent coordinating agents for a wide range of metal ions. This property has led to the extensive use of pyrazole derivatives as ligands in coordination chemistry and catalysis. The steric and electronic properties of these ligands can be readily modified, allowing for precise control over the reactivity of the resulting metal complexes.
Applications in Transition Metal-Catalyzed Organic Reactions (e.g., C-H Activation, Hydrogenation)
Pyrazole-based ligands have proven to be highly effective in a variety of transition metal-catalyzed organic reactions. In particular, "scorpionate" ligands, which are tridentate ligands based on a borohydride (B1222165) or methane (B114726) backbone with three pyrazole arms, have shown remarkable versatility in stabilizing transition metal centers and promoting catalytic activity.
These catalytic systems have been successfully applied to challenging transformations such as C-H activation, which involves the cleavage of a typically unreactive carbon-hydrogen bond. This allows for the direct functionalization of organic molecules in a more efficient and atom-economical manner. Furthermore, pyrazole-ligated metal complexes have been employed as catalysts for hydrogenation reactions, which are fundamental processes in the synthesis of fine chemicals and pharmaceuticals. The modular nature of pyrazole ligands allows for the development of catalysts with high activity, selectivity, and stability.
| Catalytic Reaction | Role of Pyrazole Ligand | Metal Center |
| C-H Activation | Stabilizes reactive metal center, tunes reactivity | Rhodium, Iridium, Palladium |
| Hydrogenation | Controls stereoselectivity, enhances catalyst lifetime | Ruthenium, Rhodium |
Principles of Ligand Design for Enhanced Catalytic Potency and Selectivity
The efficacy of a metal-based catalyst is profoundly influenced by the nature of its coordinating ligands. Pyrazole derivatives, including 4-Iodo-5-methyl-1-propyl-1H-pyrazole, are exemplary ligands due to their tunable electronic and steric properties, which are crucial for tailoring catalytic activity and selectivity.
The design of pyrazole-based ligands hinges on the strategic placement of various substituents around the core ring structure. These substituents modulate the ligand's properties in several key ways:
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents directly impacts the electron density on the coordinating nitrogen atoms of the pyrazole ring. This, in turn, influences the strength of the metal-ligand bond. For instance, electron-donating groups, such as the methyl group at the C5 position and the propyl group at the N1 position, increase the electron density on the metal center. This enhancement can be beneficial in catalytic processes that involve oxidative addition. Conversely, the iodo group at the C4 position has a modest electron-withdrawing effect, which can fine-tune the electronic character of the metal center, impacting its reactivity. Studies on substituted pyrazoles have shown that even subtle electronic changes can alter the stability of tautomers and the energy barriers for proton transfer, which is a critical aspect in bifunctional acid-base catalysis. nih.gov
Steric Hindrance: The size and spatial arrangement of substituents create a specific steric environment around the metal center. This steric bulk is a powerful tool for controlling selectivity. The propyl group on the nitrogen and the methyl group at the C5 position in this compound create a defined pocket around the coordinated metal. This can dictate the orientation of substrates as they approach the catalytic site, thereby favoring the formation of a specific product isomer (regio- or stereoselectivity). DFT calculations and experimental studies on substituted pyrazole-metal complexes have demonstrated that intramolecular steric interactions can dramatically affect the stability of different spin states (e.g., high-spin vs. low-spin), which directly influences catalytic pathways. rsc.orgresearchgate.net
Bite Angle and Flexibility: For multidentate ligands incorporating pyrazole units, the substituents can influence the "bite angle"—the angle between the two coordinating atoms of the ligand. This geometric constraint has a significant impact on the geometry and stability of the catalytic complex and, consequently, its activity. While this compound is a monodentate ligand, its derivatives can be incorporated into larger pincer or chelating structures where these geometric principles are paramount. nih.gov
The interplay of these factors allows for the rational design of ligands for specific catalytic transformations. For example, in cross-coupling reactions, a ligand that is too bulky may hinder substrate approach, while one that is not bulky enough may fail to promote the crucial reductive elimination step. Similarly, a ligand that is too electron-donating might create a metal center that is too stable to be catalytically active. Therefore, the specific substitution pattern of this compound, with its combination of alkyl (propyl, methyl) and halogen (iodo) groups, offers a unique balance of steric and electronic properties that can be harnessed for enhanced catalytic performance.
Table 1: Influence of Substituents on Pyrazole Ligand Properties in Catalysis
| Substituent Feature | Example Group(s) | Effect on Ligand | Impact on Catalysis |
|---|---|---|---|
| Electron-Donating | Alkyl (Methyl, Propyl) | Increases electron density on coordinating nitrogen atoms. | Stabilizes higher oxidation states of the metal center; can increase catalytic activity in reactions like oxidative addition. |
| Electron-Withdrawing | Halogen (Iodo), CF₃ | Decreases electron density on coordinating nitrogen atoms. | Makes the metal center more electrophilic; can enhance reactivity towards nucleophiles and influence selectivity. nih.govnih.gov |
| Steric Bulk | Propyl, Phenyl | Creates a congested environment around the metal center. | Controls substrate access, enhances selectivity (regio- and stereoselectivity), and can promote reductive elimination. rsc.org |
| Protic NH Group | (in N-unsubstituted pyrazoles) | Acts as a proton donor/acceptor site. | Enables metal-ligand cooperation in bond activation and substrate protonation/deprotonation steps. nih.gov |
Pyrazoles as Precursors for N-Heterocyclic Carbene Complexes
N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, largely because of their strong σ-donating properties and steric tunability. Pyrazole derivatives are valuable precursors for the synthesis of pyrazole-based NHC complexes, including both normal and "abnormal" or remote NHCs.
The standard route to an NHC complex involves the deprotonation of a corresponding azolium salt. For pyrazoles, this precursor is a pyrazolium (B1228807) salt. The specific structure of this compound makes it an excellent starting material for generating a remote NHC. The synthesis proceeds via quaternization of the N2 nitrogen, typically with an alkylating agent, to form a 4-iodopyrazolium salt.
A key synthetic strategy for forming the carbene-metal bond from such a precursor is through oxidative addition. Research has demonstrated the successful synthesis of palladium(II) remote NHC complexes by the oxidative addition of 4-iodo-1,2,3,5-tetrasubstituted pyrazolium triflate salts to a palladium(0) source. acs.org This method is directly applicable to a derivative of this compound. The C4-Iodo bond is susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which results in the formation of a C4-metal bond, generating a pyrazolin-4-ylidene ligand, a type of remote NHC.
The resulting NHC ligand's properties are directly inherited from its pyrazole precursor:
The propyl group at N1 and the methyl group at C5, along with the quaternizing group at N2, provide steric bulk that shields the metal center, enhancing the stability of the complex and influencing its catalytic selectivity.
The electronic nature of these substituents fine-tunes the σ-donating strength of the carbene, which is a critical parameter for catalytic efficiency in reactions such as cross-coupling. nih.gov
These pyrazole-derived NHC complexes have shown significant catalytic activity, for instance, in Suzuki-Miyaura coupling reactions conducted in aqueous media. acs.org The robust metal-carbon bond and the tunable steric and electronic environment provided by the pyrazole scaffold make these complexes highly effective and stable catalysts.
Table 2: Synthesis of Pyrazole-Derived NHC Complexes
| Pyrazolium Precursor | Method of NHC-Metal Complex Formation | Resulting NHC-Metal Complex Type | Potential Catalytic Application |
|---|---|---|---|
| 1,3-Dialkyl-imidazolium salt | Deprotonation followed by metallation | Normal Imidazol-2-ylidene complex | Cross-coupling, Metathesis |
| 4-Iodo-1,2,3,5-tetrasubstituted pyrazolium salt | Oxidative addition to a low-valent metal (e.g., Pd(0)) | Remote Pyrazolin-4-ylidene complex acs.org | Suzuki-Miyaura Coupling acs.org |
Applications in Polymer Chemistry and Functional Material Design
The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for developing functional materials with enhanced properties. Pyrazole-containing polymers exhibit desirable characteristics such as high thermal stability, improved solubility in organic solvents, and unique optical and coordination properties. ias.ac.intandfonline.comtandfonline.com
This compound is a promising monomer for the synthesis of novel functional polymers. The key to its utility lies in the C4-iodo group, which serves as a reactive handle for polymerization reactions. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck polymerization, the pyrazole unit can be integrated into the main chain of a conjugated polymer.
For example, poly(p-phenylene) type polymers incorporating the pyrazole ring could be synthesized by the Suzuki polycondensation of a di-boronic acid derivative with a di-halogenated monomer, where one of the components could be derived from this compound. The resulting polymers would possess a rigid backbone interspersed with the pyrazole heterocycle.
The properties of these pyrazole-containing polymers can be tuned by the substituents:
Solubility: The N-propyl group is particularly important as it can significantly enhance the solubility of the resulting polymer in common organic solvents, which is often a major challenge for rigid-rod conjugated polymers.
Optical and Electronic Properties: The pyrazole unit can influence the electronic structure of conjugated polymers, affecting their photoluminescence, absorption spectra, and charge-transport properties. This makes them candidates for use in advanced functional materials such as organic light-emitting diodes (OLEDs), sensors, and polymeric catalysts. ias.ac.innbinno.com
Table 3: Properties of Pyrazole-Containing Polymers
| Polymer Type | Monomer Component(s) | Key Properties | Potential Application |
|---|---|---|---|
| Polyamides | Pyrazole dicarboxylic acid, Diamine | High thermal stability, good mechanical strength, enhanced solubility. ias.ac.in | High-performance fibers, membranes. |
| Polyazomethines | Diaminopyrazole, Dialdehyde | High thermal stability, crystalline behavior, enhanced solubility. tandfonline.comtandfonline.com | Optical devices, catalytic supports. |
| Conjugated Polymers | Di-halogenated pyrazole, Di-boronic acid ester | Tunable optical properties, photoluminescence, charge transport. nbinno.com | Organic electronics (OLEDs), chemical sensors. ias.ac.in |
This compound as a Versatile Building Block in Synthetic Chemistry and Combinatorial Libraries
In the fields of medicinal chemistry and materials science, the pyrazole scaffold is considered a "privileged structure" due to its presence in a wide array of functional molecules. This compound stands out as an exceptionally versatile building block for creating diverse molecular architectures, primarily due to the reactivity of its carbon-iodine bond.
The C-I bond is a highly effective functional group for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the selective and efficient introduction of a vast range of substituents at the C4 position of the pyrazole ring. The utility of 4-iodopyrazoles in such reactions is well-documented. nih.govsemanticscholar.orgnih.govresearchgate.net
Key transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or vinyl groups. nih.gov
Heck-Mizoroki Reaction: Reaction with alkenes to form C-C bonds and introduce alkenyl substituents. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, creating alkynyl-substituted pyrazoles. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 4-aminopyrazole derivatives.
Ullmann Condensation: Copper-catalyzed reactions to form C-O or C-N bonds, enabling the synthesis of 4-alkoxy or 4-aminopyrazole derivatives. nih.govsemanticscholar.org
This synthetic versatility makes this compound an ideal scaffold for the construction of combinatorial libraries. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. mdpi.com Starting with the common core of this compound, a "library" of new compounds can be generated by reacting it with a diverse set of coupling partners (e.g., a collection of different boronic acids in a Suzuki coupling). This approach is highly efficient for discovering new materials with optimized properties or for screening for catalytic activity. The synthesis of pyrazole-based libraries has been successfully implemented using both solution-phase and solid-phase techniques. mdpi.comnih.gov
Table 4: Cross-Coupling Reactions Utilizing a 4-Iodo-Pyrazole Scaffold
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (sp²-sp²) | 4-Aryl/Vinyl-pyrazole nih.gov |
| Heck-Mizoroki | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (sp²-sp²) | 4-Alkenyl-pyrazole researchgate.net |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (sp²-sp) | 4-Alkynyl-pyrazole nih.gov |
| Buchwald-Hartwig | R₂NH | Pd catalyst / Ligand / Base | C-N | 4-Amino-pyrazole |
| Ullmann (C-O) | R-OH | CuI / Ligand / Base | C-O | 4-Alkoxy/Aryloxy-pyrazole nih.govsemanticscholar.org |
Q & A
Q. Methodological Insight :
- Cyclocondensation : Use phenylhydrazine derivatives with ethyl acetoacetate analogs, followed by hydrolysis to generate the pyrazole core .
- Iodination : Optimize stoichiometry (1.2–1.5 eq I₂) and reaction time (4–6 hrs) to minimize diiodination byproducts. Monitor via TLC or LC-MS .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
Advanced Research Focus
Contradictions often arise from tautomerism, solvent effects, or impurities. For example, NMR signals for pyrazole NH protons may split or disappear due to exchange broadening in DMSO-d₆.
Q. Methodological Insight :
- Variable-Temperature NMR : Perform experiments in CDCl₃ or D₂O to stabilize tautomeric forms and assign signals unambiguously .
- Computational Validation : Compare experimental IR (C=O stretching at 1680–1700 cm⁻¹) with DFT-calculated vibrational spectra to confirm structural assignments .
What strategies improve the yield of this compound in multi-step syntheses?
Advanced Research Focus
Low yields in iodination steps are common due to side reactions (e.g., oxidation or diiodination).
Q. Methodological Insight :
- Catalyst Optimization : Use iodine with silver triflate (AgOTf) to enhance electrophilic iodination efficiency .
- Solvent Screening : Dichloromethane (DCM) minimizes byproduct formation compared to THF or MeOH .
- Purification : Employ flash chromatography (hexane:EtOAc 8:2) or recrystallization from ethanol/water mixtures .
How can researchers design experiments to evaluate the biological activity of this compound?
Basic Research Focus
Pyrazole derivatives often target enzymes (e.g., carbonic anhydrase) or receptors (e.g., GABAₐ).
Q. Methodological Insight :
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Enzyme Inhibition : Use fluorometric assays (e.g., human carbonic anhydrase II) with 4-nitrophenyl acetate as substrate .
What advanced techniques characterize the electronic and steric effects of the iodine substituent in this compound?
Advanced Research Focus
The iodine atom’s polarizability and size influence reactivity and intermolecular interactions.
Q. Methodological Insight :
- X-ray Crystallography : Resolve C–I bond lengths (~2.09 Å) and dihedral angles to assess steric effects .
- Hammett Analysis : Quantify electronic effects using substituent constants (σₚ for iodine = +0.18) to predict reaction pathways .
How should researchers address stability issues during storage of this compound?
Basic Research Focus
Iodinated compounds are light- and moisture-sensitive.
Q. Methodological Insight :
- Storage Conditions : Store under argon at −20°C in amber vials with desiccants (silica gel) .
- Stability Monitoring : Use HPLC-PDA to track degradation (e.g., deiodination) over 6–12 months .
What computational methods predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The C–I bond is amenable to Suzuki-Miyaura or Ullmann couplings.
Q. Methodological Insight :
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites .
- Mechanistic Studies : Use B3LYP/6-31G(d) to model transition states for Pd-catalyzed couplings .
How can researchers differentiate between kinetic and thermodynamic control in pyrazole iodination?
Advanced Research Focus
Competing pathways may lead to regioselectivity conflicts.
Q. Methodological Insight :
- Time-Dependent Studies : Quench reactions at intervals (10, 30, 60 mins) and analyze product ratios via GC-MS .
- Temperature Gradients : Perform iodination at 0°C (kinetic control) vs. 50°C (thermodynamic control) to isolate intermediates .
What safety precautions are critical when handling this compound?
Basic Research Focus
Iodinated compounds may pose toxicity risks.
Q. Methodological Insight :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal .
How do steric effects of the propyl group influence the compound’s supramolecular packing?
Advanced Research Focus
Alkyl chains affect crystal packing and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
